2-(3-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
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Overview
Description
2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound features a boron atom within a dioxaborolane ring, which is known for its stability and reactivity, making it a valuable reagent in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 3-cyclopropyl-2-fluorophenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under an inert atmosphere to prevent oxidation of the boronic acid.
Industrial Production Methods: On an industrial scale, the production of this compound can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of high-purity starting materials and stringent control of reaction parameters are crucial for the efficient production of this compound.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically forming boronic acids or boronate esters.
Reduction: Reduction reactions are less common but can lead to the formation of borohydrides.
Substitution: The most notable reactions are substitution reactions, particularly in Suzuki-Miyaura cross-coupling, where the boron atom is replaced by a carbon atom from an aryl or vinyl halide.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other peroxides in the presence of a base.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Palladium catalysts, such as palladium(II) acetate, in the presence of a base like potassium carbonate.
Major Products:
Oxidation: 3-cyclopropyl-2-fluorophenylboronic acid.
Reduction: 3-cyclopropyl-2-fluorophenylborohydride.
Substitution: Various biaryl compounds, depending on the halide used in the Suzuki-Miyaura reaction.
Scientific Research Applications
2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is extensively used in:
Chemistry: As a reagent in cross-coupling reactions to form complex organic molecules.
Biology: In the synthesis of biologically active molecules, including pharmaceuticals.
Medicine: For the development of new drugs, particularly those targeting specific proteins or enzymes.
Industry: In the production of advanced materials, such as polymers and electronic components.
Mechanism of Action
The compound acts primarily through its boron atom, which can form stable complexes with various organic and inorganic species. In Suzuki-Miyaura cross-coupling, the boron atom interacts with a palladium catalyst to facilitate the transfer of an aryl or vinyl group to a halide, forming a new carbon-carbon bond. This process involves the formation of a palladium-boron complex, which undergoes transmetalation and reductive elimination to yield the final product.
Comparison with Similar Compounds
- Phenylboronic acid
- 4,4,5,5-Tetramethyl-2-(phenyl)-1,3,2-dioxaborolane
- 2-(4-Bromophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness: 2-(3-Cyclopropyl-2-fluorophenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to the presence of the cyclopropyl and fluorine substituents, which can significantly influence its reactivity and the properties of the resulting products. These substituents can enhance the stability and selectivity of the compound in various reactions, making it a valuable tool in synthetic chemistry.
Properties
CAS No. |
2223032-03-7 |
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Molecular Formula |
C15H20BFO2 |
Molecular Weight |
262.1 |
Purity |
95 |
Origin of Product |
United States |
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